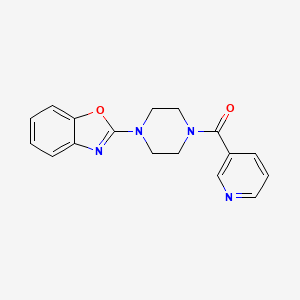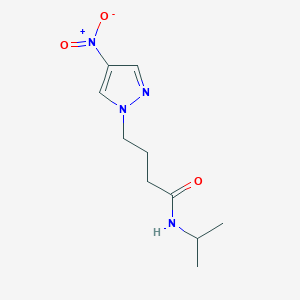![molecular formula C22H18F2N4O2S2 B11500827 3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11500827.png)
3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIAMINO-N2,N5-BIS(5-FLUORO-2-METHYLPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 3,4-DIAMINO-N2,N5-BIS(5-FLUORO-2-METHYLPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves multiple steps, typically starting with the formation of the thieno[2,3-b]thiophene core. Common synthetic routes include:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal–Knorr Synthesis: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between boronic acids and halides.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3,4-DIAMINO-N2,N5-BIS(5-FLUORO-2-METHYLPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(5-FLUORO-2-METHYLPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential as an anticancer agent may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Used in organic electronics for its high charge mobility and extended π-conjugation.
Properties
Molecular Formula |
C22H18F2N4O2S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3,4-diamino-2-N,5-N-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C22H18F2N4O2S2/c1-9-3-5-11(23)7-13(9)27-20(29)18-16(25)15-17(26)19(32-22(15)31-18)21(30)28-14-8-12(24)6-4-10(14)2/h3-8H,25-26H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
XOOGSKDJSGLRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=C(C=CC(=C4)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11500747.png)
![11-(3,4-dimethoxyphenyl)-15-hexyl-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11500750.png)
![2,6-difluoro-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11500754.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11500760.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500771.png)
![4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11500775.png)
![7-(4-fluorophenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11500777.png)


![5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11500783.png)
![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11500790.png)
![4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11500791.png)
![ethyl 3-(2-chlorophenyl)-3-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)propanoate](/img/structure/B11500797.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500811.png)
